N-Desmethyl Trimeprazine Sulfoxide N-Desmethyl Trimeprazine Sulfoxide
Brand Name: Vulcanchem
CAS No.: 102416-02-4
VCID: VC0056979
InChI: InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3
SMILES: CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Molecular Formula: C17H20N2OS
Molecular Weight: 300.42

N-Desmethyl Trimeprazine Sulfoxide

CAS No.: 102416-02-4

Cat. No.: VC0056979

Molecular Formula: C17H20N2OS

Molecular Weight: 300.42

* For research use only. Not for human or veterinary use.

N-Desmethyl Trimeprazine Sulfoxide - 102416-02-4

Specification

CAS No. 102416-02-4
Molecular Formula C17H20N2OS
Molecular Weight 300.42
IUPAC Name N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Standard InChI InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3
Standard InChI Key FIKNHGQUFVLBIM-UHFFFAOYSA-N
SMILES CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Introduction

Chemical Identity and Properties

N-Desmethyl Trimeprazine Sulfoxide is an organosulfur compound characterized by its phenothiazine core structure with specific functional group modifications. Chemically, it represents a demethylated and oxidized form of the parent drug trimeprazine.

Basic Chemical Data

ParameterInformation
Chemical NameN-Desmethyl Trimeprazine Sulfoxide
CAS Registry Number102416-02-4
Molecular FormulaC₁₇H₂₀N₂OS
Molecular Weight300.42 g/mol
IUPAC Name10-(2-methyl-3-(methylamino)propyl)-10H-phenothiazine 5-oxide
Creation Date2017-10-20
Modification Date2025-03-08

Data compiled from multiple chemical databases

Chemical Structure

The compound features a phenothiazine ring system (a tricyclic structure containing both sulfur and nitrogen) with an N-oxide group at position 5. The structural modification from the parent compound includes N-demethylation (removal of a methyl group from the nitrogen) and oxidation of the sulfur atom, resulting in the sulfoxide functional group .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • N,β-Dimethyl-10H-phenothiazine-10-propanamine 5-Oxide

  • N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

  • N-DesmethylTrimeprazineSulfoxide

Relationship to Parent Compound

N-Desmethyl Trimeprazine Sulfoxide is derived from trimeprazine (alimemazine), a phenothiazine derivative with multiple therapeutic applications.

Parent Drug Properties

Trimeprazine (alimemazine) is a phenothiazine derivative primarily used as an antihistamine, antiemetic, and sedative. It is marketed under various brand names globally, including Teraligen in Russia, where it is prescribed to treat neuroses, depression, anxiety, and allergic conditions.

Metabolic Relationship

As a metabolite, N-Desmethyl Trimeprazine Sulfoxide is formed during the biotransformation of trimeprazine in the liver. This metabolic process involves two key modifications to the parent molecule:

  • N-demethylation: The removal of a methyl group from the tertiary amine

  • S-oxidation: The addition of an oxygen atom to the sulfur in the phenothiazine ring

Metabolic Pathway and Enzyme Systems

Biotransformation Process

Trimeprazine undergoes extensive hepatic metabolism, producing several metabolites including N-Desmethyl Trimeprazine Sulfoxide. The biotransformation occurs through parallel and sequential reactions involving both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs).

Enzyme Systems Involved

Based on research on similar phenothiazine compounds, the metabolic transformation likely involves:

Enzyme SystemMetabolic Role
Cytochrome P450sN-demethylation reactions
Flavin-containing Monooxygenases (FMOs)S-oxidation to form sulfoxides
FMO1, FMO3, FMO4Specific isoforms implicated in phenothiazine metabolism

Data derived from studies on related phenothiazine compounds

Chlorpromazine, another phenothiazine derivative, undergoes similar metabolic transformations involving FMO1, FMO3, and FMO4, which catalyze N- and S-oxidation reactions . Given the structural similarities, N-Desmethyl Trimeprazine Sulfoxide likely forms through comparable enzymatic pathways.

Pharmacological Significance

Comparative Metabolite Analysis

MetaboliteStructure ModificationMolecular FormulaMolecular Weight
Trimeprazine SulfoxideS-oxidationC₁₈H₂₂N₂OS314.45
N-Desmethyl Trimeprazine SulfoxideN-demethylation + S-oxidationC₁₇H₂₀N₂OS300.42
3-Hydroxy-trimeprazineHydroxylationNot specified in sourcesNot specified in sources

Data compiled from available sources

Pharmacokinetic Implications

  • Maximum plasma concentration (Cₘₐₓ): 0.357 μM after 3 mg/kg oral dose

  • Area under curve (AUC): 2758.0 μM × h

  • Half-life (T½): 6.8 h

The metabolite's contribution to these parameters and potential pharmacological activity remains an area for further investigation.

SupplierProduct CodeFormatStorage Recommendation
Dove Research LaboratoryDA-A118-03Not specified2-8°C Refrigerator
BioOrganicsBO-21641Not specifiedNot specified
LGC Standards/TRCTRC-D295470-100MGNeatRoom Temperature

Information compiled from supplier websites

Research Applications

The primary applications of N-Desmethyl Trimeprazine Sulfoxide in research include:

  • Metabolite identification in pharmacokinetic studies

  • Development and validation of analytical methods for trimeprazine and metabolites

  • Investigation of drug metabolism pathways involving phenothiazine derivatives

Future Research Directions

Knowledge Gaps and Opportunities

Several areas warrant further investigation regarding N-Desmethyl Trimeprazine Sulfoxide:

  • Pharmacological activity: Whether the metabolite possesses activity similar to or different from the parent compound

  • Structure-activity relationships: How the specific structural modifications affect receptor binding and biological activity

  • Quantitative metabolism studies: Determining the proportion of trimeprazine converted to this specific metabolite under various conditions

  • Potential applications: Exploration of any therapeutic applications distinct from the parent compound

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